2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-14-3-1-13(2-4-14)16-9-15(21-23-16)10-17(22)20-11-12-5-7-19-8-6-12/h1-9H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAAAYATXKBKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a member of the isoxazole derivative family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 284.30 g/mol
The presence of the isoxazole ring and pyridine moiety contributes to its biological activity, affecting its interaction with various biological targets.
The compound exhibits several biological activities primarily through the inhibition of specific enzymes and receptors. Notably, it has been shown to:
- Inhibit Cyclooxygenase Enzymes : This leads to anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases .
- Interact with Ion Channels and Neurotransmitter Receptors : This interaction influences neuronal signaling pathways, potentially offering therapeutic benefits in neurological disorders .
Pharmacological Effects
- Anti-inflammatory Activity : The compound demonstrates significant anti-inflammatory properties by modulating the activity of cyclooxygenase enzymes.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antibacterial effects against various Gram-positive and Gram-negative bacteria .
Comparative Studies
A comparative analysis of similar compounds reveals varying degrees of biological activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related isoxazole derivatives:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 5.0 | Staphylococcus aureus |
| Compound B | 10.0 | Escherichia coli |
| Compound C | 3.0 | Pseudomonas aeruginosa |
These values suggest that modifications in the chemical structure can significantly influence antimicrobial efficacy.
Study 1: Anti-inflammatory Potential
A recent study investigated the anti-inflammatory effects of various isoxazole derivatives, including our target compound. The results showed a marked reduction in inflammation markers in vitro, supporting its potential use in inflammatory diseases .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of isoxazole derivatives against a panel of bacterial strains. The target compound exhibited promising results, particularly against Staphylococcus aureus, with an MIC value indicating effective inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazin-3(2H)-one Derivatives (FPR Agonists)
Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide and N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide share the acetamide backbone but replace the isoxazole with a pyridazinone core. These derivatives act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, activating calcium mobilization and chemotaxis in human neutrophils .
- Key Differences: Heterocycle: Pyridazinone (two adjacent nitrogen atoms) vs. isoxazole (oxygen and nitrogen). Pyridazinones may exhibit distinct electronic properties and hydrogen-bonding capabilities. Substituents: Methoxybenzyl groups in pyridazinones vs. 4-fluorophenyl in the target compound. The bromophenyl substituent in these analogs may enhance halogen bonding but reduce metabolic stability compared to fluorine.
Triazole-Thioacetamide Analogs
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide () features a triazole ring with a sulfur atom instead of the isoxazole oxygen. The thioether linkage and allyl/phenyl substituents may alter solubility and steric bulk compared to the target compound.
- Key Differences: Heterocycle: Triazole (three nitrogen atoms) vs. isoxazole. Triazoles often enhance metabolic resistance and metal-binding capacity.
Herbicidal Acetamides (Flufenacet)
N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (flufenacet) shares the N-(4-fluorophenyl)acetamide motif but incorporates a thiadiazole ring and trifluoromethyl group, making it a potent herbicide .
- Key Differences :
- Heterocycle : Thiadiazole (sulfur and nitrogen) vs. isoxazole. Thiadiazoles are common in agrochemicals due to their electron-withdrawing properties.
- Substituents : Trifluoromethyl enhances herbicidal activity but may introduce toxicity concerns in pharmaceuticals.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Heterocyclic Core Impact: The isoxazole in the target compound likely offers better metabolic stability than pyridazinones, which may undergo ring-opening reactions. Compared to triazoles, isoxazoles are less prone to forming reactive metabolites.
- Agrochemical vs. Pharmaceutical Design : Flufenacet’s thiadiazole and trifluoromethyl groups optimize herbicidal activity, whereas the target compound’s fluorine and pyridine align with medicinal chemistry principles (e.g., target selectivity, solubility).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
